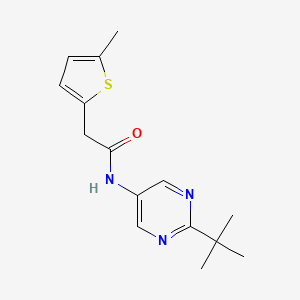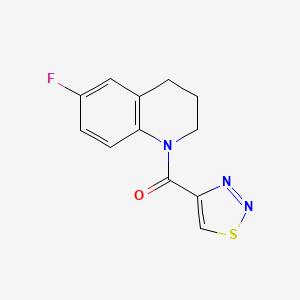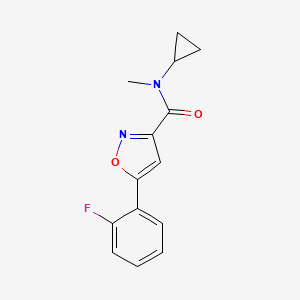
N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide, also known as JNJ-38431055, is a chemical compound that has been studied for its potential therapeutic effects in various diseases. The compound is classified as a pyrrolidine carboxamide and has been found to have a unique mechanism of action that makes it a promising candidate for drug development. In
Mechanism of Action
N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has a unique mechanism of action that involves the modulation of the activity of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes, including calcium signaling, lipid metabolism, and protein folding. N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has been found to bind to the sigma-1 receptor with high affinity and modulate its activity, leading to downstream effects on various cellular processes.
Biochemical and Physiological Effects
N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has been found to have several biochemical and physiological effects. In Alzheimer's disease, N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has been found to reduce the aggregation of beta-amyloid and improve cognitive function in animal models. In schizophrenia, N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has been found to modulate the activity of the dopamine D2 receptor and reduce the symptoms of the disease in animal models. In addiction, N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has been found to reduce drug-seeking behavior and relapse in animal models.
Advantages and Limitations for Lab Experiments
N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has several advantages for lab experiments. It has been found to have high affinity and selectivity for the sigma-1 receptor, making it a useful tool for studying the role of the receptor in various cellular processes. It has also been found to have good pharmacokinetic properties, allowing for easy administration and measurement in animal models. However, N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has some limitations for lab experiments. It has been found to have low solubility in aqueous solutions, making it difficult to administer in some experimental paradigms. It also has a relatively short half-life, requiring frequent dosing in some experiments.
Future Directions
There are several future directions for the study of N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide. One direction is the development of N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide as a therapeutic agent for Alzheimer's disease, schizophrenia, and addiction. Another direction is the study of the sigma-1 receptor and its role in various cellular processes. Further research is needed to fully understand the mechanism of action of N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide and its potential therapeutic effects in various diseases.
Synthesis Methods
The synthesis of N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide involves several steps. The first step is the reaction of 2-chloro-5-methoxybenzaldehyde with methylamine to form N-(2-chloro-5-methoxyphenyl)methylamine. This intermediate is then reacted with 1,4-dioxaspiro[4.5]decane-8-carboxylic acid to form the final product, N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide. The synthesis of N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has been optimized to produce high yields with good purity.
Scientific Research Applications
N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease, schizophrenia, and addiction. In Alzheimer's disease, N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has been found to inhibit the aggregation of beta-amyloid, a protein that is believed to play a role in the development of the disease. In schizophrenia, N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has been found to modulate the activity of the dopamine D2 receptor, which is thought to be involved in the pathophysiology of the disease. In addiction, N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has been found to reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-17-9-4-5-10(13)11(8-9)14-12(16)15-6-2-3-7-15/h4-5,8H,2-3,6-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWGIMFBGWZUDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B7531071.png)

![N-[3-(5-methyltetrazol-1-yl)phenyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7531093.png)




![N-[2-(2-methylpiperidin-1-yl)ethyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7531116.png)
![N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide](/img/structure/B7531121.png)




![1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-(1,3-benzodioxol-5-yl)ethanone](/img/structure/B7531149.png)